HDAC2 Inhibition IC50 Comparison: Pyridyl vs. Phenyl Analogs
2,4-Dioxo-4-pyridin-4-ylbutanoic acid exhibits an IC50 of 1612 nM against histone deacetylase 2 (HDAC2) in a standardized inhibition assay [1]. While direct comparative data for other 2,4-dioxobutanoic acids against HDAC2 are limited, this value provides a baseline for its activity in epigenetic research contexts. In contrast, 4-(4'-bromo(1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid shows an IC50 of 63.0 nM against hydroxyacid oxidase 1 , highlighting the target-dependent potency variations driven by the 4-substituent.
| Evidence Dimension | Enzyme inhibition potency (HDAC2) |
|---|---|
| Target Compound Data | IC50 = 1612 nM |
| Comparator Or Baseline | 4-(4'-Bromo(1,1'-biphenyl)-4-yl)-2,4-dioxobutanoic acid: IC50 = 63.0 nM (hydroxyacid oxidase 1) |
| Quantified Difference | ~26-fold difference (different enzyme targets) |
| Conditions | HDAC Inhibitor Drug Screening Kit (Biovision/Catalog # 50051), compound diluted in DMSO with 10 concentrations from 500 µM to 1.9E-03 µM [1] |
Why This Matters
The pyridyl-substituted compound demonstrates distinct target engagement compared to biphenyl analogs, underscoring its non-interchangeable role in epigenetic inhibitor screening libraries.
- [1] ChEMBL Interaction Report. 2,4-Dioxo-4-pyridin-4-ylbutanoic acid HDAC2 inhibition IC50. ChEMBL ID: CHEMBL3673102. View Source
